molecular formula C20H16ClN5O3 B12405699 6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione

6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione

Cat. No.: B12405699
M. Wt: 409.8 g/mol
InChI Key: XSEYUBHGRYYOGZ-UHFFFAOYSA-N
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Description

6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione is a complex organic compound with a molecular formula of C20H16ClN5O3. This compound is notable for its unique structure, which includes a quinoline core, a triazole ring, and a hydroxymethyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione typically involves multiple stepsThe hydroxymethyl group is then added through a series of reactions involving specific reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various quinoline and triazole derivatives, which can be further modified for specific applications .

Scientific Research Applications

6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring and quinoline core play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione is unique due to its combination of a quinoline core, triazole ring, and hydroxymethyl group.

Properties

Molecular Formula

C20H16ClN5O3

Molecular Weight

409.8 g/mol

IUPAC Name

6-chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione

InChI

InChI=1S/C20H16ClN5O3/c1-11(15-9-26(25-24-15)13-6-4-12(10-27)5-7-13)23-18-16(21)19(28)14-3-2-8-22-17(14)20(18)29/h2-9,11,23,27H,10H2,1H3

InChI Key

XSEYUBHGRYYOGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(N=N1)C2=CC=C(C=C2)CO)NC3=C(C(=O)C4=C(C3=O)N=CC=C4)Cl

Origin of Product

United States

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